molecular formula C₃₈H₄₉NO₁₁S B1145113 N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate CAS No. 155913-32-9

N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate

Cat. No.: B1145113
CAS No.: 155913-32-9
M. Wt: 727.86
InChI Key:
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Description

N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate involves multiple steps, starting with the preparation of the acrylate and laudanosine derivatives. The reaction typically involves esterification and acrylation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in neurology, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling and physiological responses. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(Propionyloxy)pentyl Acrylate) ®-trans-Laudanosine Benzenesulfonate
  • N-(5-(Propionyloxy)pentyl Acrylate) (S)-trans-Laudanosine Benzenesulfonate

Uniqueness

N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate is unique due to its specific chemical structure, which combines the properties of acrylate and laudanosine derivatives

Properties

CAS No.

155913-32-9

Molecular Formula

C₃₈H₄₉NO₁₁S

Molecular Weight

727.86

Synonyms

trans-1-[(3,4-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-2-[3-oxo-3-[[5-[(1-oxo-2-propenyl)oxy]pentyl]oxy]propyl]-isoquinolinium Benzenesulfonate

Origin of Product

United States

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